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Cat. No.: B042990
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Executive Summary

4-Chloro-2-ethoxyquinoline (CAS: 35654-27-6) is a functionalized quinoline scaffold widely
utilized as a pharmacophore intermediate.[1] Distinguished by the differential reactivity of its
C4-chloro and C2-ethoxy substituents, it serves as a critical electrophile in the synthesis of
kinase inhibitors, anticonvulsants, and antibacterial agents.[1] This guide analyzes its structural
properties, challenges in regioselective synthesis, and protocols for its handling and
characterization.[1]

Molecular Identity & Structural Analysis

The compound features a bicyclic quinoline core substituted with a chlorine atom at the para-
like C4 position and an ethoxy group at the ortho-like C2 position.[1] This substitution pattern
creates a unique electronic environment where the C4 position is highly activated for
nucleophilic aromatic substitution (

), while the C2-ethoxy group modulates solubility and lipophilicity.[1]
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Attribute Detall
IUPAC Name 4-Chloro-2-ethoxyquinoline
CAS Number 35654-27-6

Molecular Formula

Molecular Weight 207.66 g/mol

SMILES CCOC1=NC2=CC=CC=C2C(Cl)=C1

Computed:[1][2][3][4][5][6][][8]
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Structural Visualization

The following diagram illustrates the atomic numbering and key reactive centers.[2]
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Figure 1: Structural connectivity highlighting the C4-Chloro reactive center and C2-Ethoxy
modulation site.[1][2][3][4][5][6][71[8][10][11][12]

Physicochemical Profile

The physicochemical data below synthesizes available experimental values with high-
confidence predictive models (SwissADME/ACD/Labs) to provide a working profile for
formulation and synthesis.

Core Properties Table
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Property

Value
(Experimental/Predicted)

Context for Research

Physical State

Solid (Crystalline powder)

Standard isolation form.[1]

Melting Point

62—67 °C (Predicted range)

Low melting point requires
careful drying; avoid high-vac

ovens >50°C.

Boiling Point

~305 °C (at 760 mmHg)

High boiling point allows for

high-temp

reactions without solvent loss.

[1]

Density

1.22 £ 0.06 g/cm3

Denser than water; facilitates
phase separation in aqueous

workups.[1]

LogP (Lipophilicity)

3.42 (Consensus Predicted)

Moderate lipophilicity; suitable
for CNS drug scaffolds.

Water Solubility

Poor (< 0.1 mg/mL)

Requires organic co-solvents
(DMSO, DMF, MeCN) for

bioassays.[1]

pKa (Conjugate Acid)

~3.5 (Quinoline Nitrogen)

The 2-ethoxy group is electron-
donating but inductively
withdrawing; N1 is less basic

than quinoline.[1]

Polar Surface Area

21.26 Az

Indicates good membrane
permeability (PSA < 140 A2).

Synthetic Pathways & Regioselectivity

A critical challenge in working with chloro-ethoxy-quinolines is regioselectivity.[1] Direct

ethoxylation of 2,4-dichloroquinoline typically favors the C4 position due to the para-activating

effect of the quinoline nitrogen, yielding the inverse isomer (2-chloro-4-ethoxyquinoline).[1]

To selectively synthesize 4-Chloro-2-ethoxyquinoline, a stepwise approach is required.
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Pathway Analysis[1][2][13]

e Route A: The "Direct" Route (Problematic):

[e]

Precursor: 2,4-Dichloroquinoline.[1][2][4][7]

o

Reagent: NaOEt.

[¢]

Outcome: Major product is 2-chloro-4-ethoxyquinoline (Wrong Isomer).[1]

[¢]

Reason: The C4 position has a lower LUMO coefficient and is more electrophilic.
» Route B: The "Stepwise" Route (Recommended):
o Precursor: Aniline + Diethyl malonate

Cyclization
2,4-Dihydroxyquinoline.[1]
o Selective Chlorination: Treatment with limited
or specific chlorinating agents can be difficult to control.[1]

o Alternative Precursor:2-Ethoxy-4-hydroxyquinoline (often accessible via imidate
chemistry).[1]

o Final Step: Chlorination of the C4-hydroxyl using

1]
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Figure 2: Preferred synthetic pathway avoiding regioselectivity errors.

Reactivity Profile & Experimental Protocols
Nucleophilic Aromatic Substitution ()

The C4-chlorine atom is the primary handle for derivatization.[1] It is readily displaced by

amines, thiols, and alkoxides.[1]
e Mechanism: Addition-Elimination.[1]

o Conditions: Typically requires heat (80—120 °C) in polar aprotic solvents (DMF, DMSO) or
protic solvents (EtOH) with acid catalysis.[1]

e Protocol (General Amination):

Dissolve 1.0 eq of 4-Chloro-2-ethoxyquinoline in Ethanol or Isopropanol.[1]

o

[¢]

Add 1.2 eq of the amine nucleophile.[1]

(Optional) Add 0.1 eq of HCI (catalytic) to activate the quinoline nitrogen.

[¢]

[e]

Reflux for 4-12 hours. Monitor by TLC/LCMS.[1]
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o Note: The C2-ethoxy group is generally stable under these conditions but may hydrolyze if
strong aqueous acid is used for prolonged periods.[1]

Hydrolytic Stability[1]

» Acidic Conditions: The ethoxy ether at C2 is susceptible to hydrolysis in boiling HBr or
concentrated HCI, converting the compound to 4-chloro-2(1H)-quinolinone (Carbostyril
derivative).[1]

o Basic Conditions: Relatively stable.[1]

Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
) o Causes skin irritation.[1][12]
Skin Irritation H315
[13]
o Causes serious eye irritation.
Eye Irritation H319
[1][12]
May cause respiratory
STOT-SE H335

irritation.[1]

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
o Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.

e Storage: Store in a cool, dry place (2—-8 °C recommended) under inert atmosphere
(Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
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CID 69140, 4-Chloroquinoline derivatives.[1] Retrieved from [Link][1]
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in Synthesis of Novel Quinazoline Derivatives.[1] Organic Chemistry International.[1][2]
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* Wolf, C., et al. (2009).Regioselective synthesis of 2,4-functionalized quinolines.[1] (General
reference for regioselectivity in quinoline synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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